molecular formula C29H34O4S B15094193 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane

Cat. No.: B15094193
M. Wt: 478.6 g/mol
InChI Key: RZVKVTBAQRMTEH-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound with the molecular formula C29H34O4S and a molecular weight of 478.64 g/mol . This compound is characterized by its unique structure, which includes an oxane ring substituted with ethylsulfanyl, methyl, and three phenylmethoxy groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the phenylmethoxy groups .

Scientific Research Applications

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, while the phenylmethoxy groups can engage in various binding interactions with proteins and other biomolecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-tri-O-benzyl-1-thio-L-fucopyranoside
  • 2,3,4-tri-O-benzyl-1-thio-alpha,beta-L-fucopyranoside
  • Ethyl 2,3,4-tri-O-benzyl-1-thio-L-fucopyranoside

Uniqueness

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane is unique due to its specific substitution pattern and the presence of the ethylsulfanyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKVTBAQRMTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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